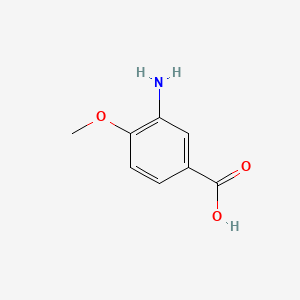

3-アミノ-4-メトキシ安息香酸

概要

説明

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, involves multiple steps starting from 4-amino-2-hydroxybenzoic acid. This process includes methylation, thiocyanation, ethylation, and oxidation, highlighting the complex pathways to achieve derivatives of 3-amino-4-methoxybenzoic acid (Wang Yu, 2008).

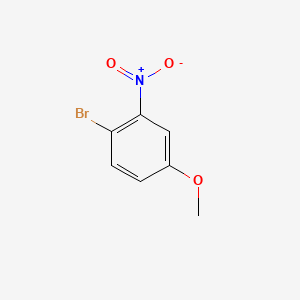

Molecular Structure Analysis

The molecular structure of compounds similar to 3-amino-4-methoxybenzoic acid has been studied through various spectroscopic techniques. For instance, the spectroscopic analysis of 4-amino-5-chloro-2-methoxybenzoic acid provided insights into the molecule's optimized structure, vibrational frequencies, and electronic properties using density functional theory (A. Poiyamozhi et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 3-amino-4-methoxybenzoic acid derivatives demonstrate the compound's reactivity and functional group transformations. For example, the synthesis of 3-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one from related precursors showcases the reactivity of methoxy and amino groups in ring-closure reactions, offering a pathway to design novel compounds (M. Noda, 1998).

Physical Properties Analysis

The physical properties of 3-amino-4-methoxybenzoic acid and its derivatives, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in different environments. The crystal structure of related compounds provides insight into the intermolecular interactions and stability of such molecules (Mei-An Zhu & X. Qiu, 2011).

Chemical Properties Analysis

The chemical properties of 3-amino-4-methoxybenzoic acid, including acidity, basicity, and reactivity towards various reagents, are fundamental for its application in synthesis and material science. Investigations into the reactivity of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles highlight the synthetic utility of the amino group in facilitating novel chemical transformations (B. Trofimov et al., 2009).

科学的研究の応用

化学構造と性質

“3-アミノ-4-メトキシ安息香酸”は、分子式がC8H9NO3、分子量が166.1540です . その他の名称として、「3-アミノ-4-アニシック酸」、「3-アミノ-p-アニシック酸」、および「安息香酸、3-アミノ-4-メトキシ-」があります .

有機合成

この化合物は、有機合成において重要な原料および中間体として使用されます . この化合物を用いて、さまざまな複雑な有機分子を作成できます。

医薬品

“3-アミノ-4-メトキシ安息香酸”は、医薬品業界で使用されます . この化合物は、さまざまな薬物の合成における構成要素として使用できます。

農薬

この化合物は、農薬の製造にも使用されます . これらの農薬は、農業において作物の収量を増やし、作物を害虫から保護するために使用されます。

染料

“3-アミノ-4-メトキシ安息香酸”は、染料の製造に使用されます . これらは、材料に色を付ける物質です。

ペプチド合成

この化合物は、ペプチド合成に使用されます . ペプチドは、タンパク質の構成要素であるアミノ酸の短い鎖です。

Safety and Hazards

3-Amino-4-methoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

作用機序

Target of Action

It is used as a general reactant/reagent in the synthesis of vegfr-2 inhibitors . VEGFR-2 is a primary responder to vascular endothelial growth factor signal and thus plays an essential role in the regulation of angiogenesis.

Pharmacokinetics

It is known to be soluble in water , which may influence its absorption and distribution in the body.

特性

IUPAC Name |

3-amino-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGAEAYZQQCBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951070 | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2840-26-8, 2840-76-8 | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

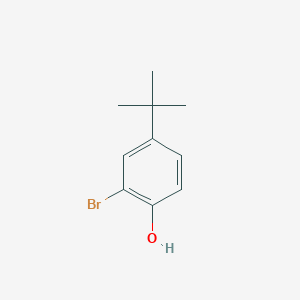

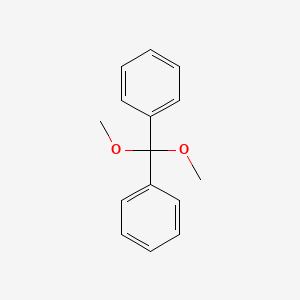

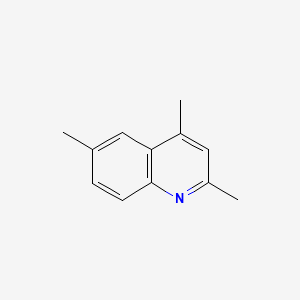

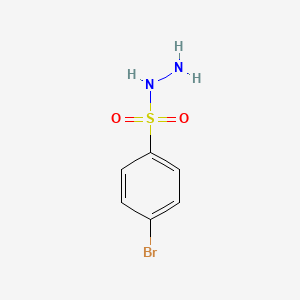

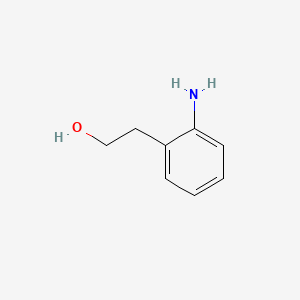

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

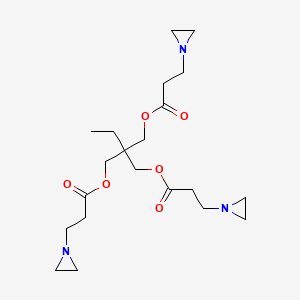

Feasible Synthetic Routes

Q & A

Q1: What makes 3-amino-4-methoxybenzoic acid a versatile building block for various applications?

A: 3-amino-4-methoxybenzoic acid is a bifunctional molecule containing both amine (-NH2) and carboxylic acid (-COOH) groups. These functional groups allow it to participate in various chemical reactions, making it a valuable precursor for synthesizing polymers, coordinating metal ions, and forming conjugates with other molecules. For example, it can be polymerized to create poly(3-amino-4-methoxybenzoic acid) (PAMB), a conductive polymer. [, , ]

Q2: How does 3-amino-4-methoxybenzoic acid contribute to the properties of conductive hydrogels?

A: When 3-amino-4-methoxybenzoic acid is incorporated into a hydrogel matrix, such as gelatin, it imparts electrical conductivity to the material. This is because PAMB, the polymerized form of 3-amino-4-methoxybenzoic acid, exhibits conductive properties. [] This conductivity is particularly beneficial in biomedical applications, such as promoting nerve regeneration [] and enhancing the efficacy of cardiac pacemakers. []

Q3: Can you elaborate on the role of 3-amino-4-methoxybenzoic acid in nerve regeneration?

A: Conductive hydrogels containing 3-amino-4-methoxybenzoic acid can be used to create nerve guidance conduits (NGCs). [] These conduits bridge the gap in injured nerves, providing a scaffold for regenerating axons. The electrical conductivity of the hydrogel, stemming from 3-amino-4-methoxybenzoic acid, is believed to stimulate neuronal growth and guide axon extension. [] Additionally, these hydrogels can be combined with decellularized extracellular matrix (dECM) to further enhance nerve regeneration. []

Q4: How does the structure of 3-amino-4-methoxybenzoic acid facilitate its use in palladium recovery?

A: 3-Amino-4-methoxybenzoic acid can be copolymerized with aniline to create a novel adsorbent material for the recovery of palladium (Pd(II)) from solutions. [] The -NH-/-N/-COOH/-OCH3 groups present in the copolymer's structure can chelate with Pd(II) ions, effectively removing them from the solution. This adsorption process also involves a redox mechanism where Pd(II) is reduced to Pd(0), further enhancing the recovery efficiency. []

Q5: Has 3-amino-4-methoxybenzoic acid demonstrated any potential in the development of antimicrobial agents?

A: Research has explored the synthesis of new oxazolone derivatives incorporating 3-amino-4-methoxybenzoic acid. [] While these derivatives showed moderate to low activity against Staphylococcus aureus and Escherichia coli, this research highlights the potential of using 3-amino-4-methoxybenzoic acid as a starting material for developing novel antimicrobial agents. [] Further investigations into structural modifications and their impact on antimicrobial activity could lead to more potent compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B1265815.png)